molecular formula C7H12ClF2N B1434303 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride CAS No. 1630906-35-2

1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride

Cat. No. B1434303
M. Wt: 183.63 g/mol
InChI Key: DXZOGVBFSOBEOW-UHFFFAOYSA-N
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Description

“1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride” is a chemical compound . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of “1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride” is C7H12ClF2N . The molecular weight is 183.6266864 .


Physical And Chemical Properties Analysis

“1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride” is a solid . The SMILES string representation of its structure is FC1(CC12CCCNC2)F.Cl .

Scientific Research Applications

Synthesis and Structural Analysis

  • Diversity-Oriented Synthesis

    1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride is utilized in the synthesis of azaspirocycles, contributing to the development of heterocyclic compounds like pyrrolidines, piperidines, and azepines. These are important scaffolds in drug discovery (Wipf, Stephenson, & Walczak, 2004).

  • Molecular Structure Studies

    Investigations into the crystal and molecular structures of related compounds, such as 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, offer insights into the conformational aspects of these molecules. Such studies are crucial for understanding the physical and chemical properties of spirocyclic compounds (Zacharis & Trefonas, 1970).

Chemical Reactions and Transformations

  • Cyclization and Rearrangement Reactions

    The compound is involved in various chemical transformations, including cyclization to form multifunctional modules for drug discovery. These reactions are significant for generating structurally diverse molecules (Li, Rogers-Evans, & Carreira, 2013).

  • Electrophile Amination

    It is used in the electrophilic amination of C-H-acidic compounds. This process forms various functionalized molecules, illustrating its versatility in synthetic organic chemistry (Andreae, Schmitz, Wulf, & Schulz, 1992).

Biological and Environmental Applications

  • Enzymatic Detoxification

    Research on the stereochemical preference of yeast epoxide hydrolase for spirocyclic compounds related to 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride highlights the biological relevance of these molecules. Such studies contribute to understanding enzymatic detoxification mechanisms (Weijers, Könst, Franssen, & Sudhölter, 2007).

  • Corrosion Inhibition

    Spirocyclic derivatives, including compounds similar to 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride, have been studied for their potential as corrosion inhibitors. This research is crucial for developing environmentally friendly substances for industrial applications (Chafiq et al., 2020).

Safety And Hazards

The safety information for “1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), may be harmful if swallowed (H303), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(7)2-1-3-10-5-6;/h10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZOGVBFSOBEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(F)F)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride

CAS RN

1630906-35-2
Record name 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
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1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
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Reactant of Route 5
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Reactant of Route 6
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride

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